7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
“7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H8N2 . It is recognized as an important fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .Molecular Structure Analysis
The molecular structure of “7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile is known as a three-component Groebke−Blackburn reaction .Physical And Chemical Properties Analysis
The molecular weight of “7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is 132.1625 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .
Future Directions
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-10-2-3-11(8)5-7(6)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAWRQUJJLGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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